molecular formula C13H14BrN B1519034 1-(4-Bromophenyl)cyclohexanecarbonitrile CAS No. 626603-27-8

1-(4-Bromophenyl)cyclohexanecarbonitrile

Cat. No. B1519034
CAS RN: 626603-27-8
M. Wt: 264.16 g/mol
InChI Key: FQJKOWLQDAJQIW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclohexanecarbonitrile, also known as 4-Bromobenzocyclohexanecarbonitrile (BBCH), is an organic compound commonly used in organic synthesis and scientific research. BBCH is a brominated aromatic cyclohexane derivative and consists of a cyclohexane ring with a brominated phenyl group attached to one of the carbon atoms. BBCH has been used in the synthesis of several different compounds, such as 1,4-dihydro-1,4-oxazepines, 2-substituted indoles, and 1,4-dihydropyridines. Additionally, BBCH has been used in various scientific research applications, such as the study of enzyme-catalyzed reactions and the role of enzymes in biochemical pathways.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1-Arylcyclohexylamines

    Early studies described the synthesis of various 1-arylcyclohexylamines for evaluation as central nervous system depressants, using compounds similar to 1-(4-Bromophenyl)cyclohexanecarbonitrile as intermediates. This research provided foundational knowledge for developing new compounds with potential therapeutic applications (Maddox, Godefroi, & Parcell, 1965).

  • Conformational Switching in Radical Cyclization

    Radical cyclization of related compounds was studied, leading to the synthesis of spiro[2H-indol]-3(1H)-ones, showcasing the utility of such bromophenyl cyclohexanecarbonitriles in synthesizing complex cyclic structures with potential pharmacological activities (Sulsky, Gougoutas, Dimarco, & Biller, 1999).

Material Science and Photocatalysis

  • Semiconductor-mediated Photoelectrochemical Oxidations

    Studies have explored the use of cyclohexene (a structurally similar compound) as a probe for understanding semiconductor-photocatalyzed oxidations, implicating mechanisms that could be relevant for the design of photocatalytic systems involving bromophenyl cyclohexanecarbonitriles (Fox & Pettit, 1985).

  • Nanosecond Time-resolved Resonance Raman Investigation

    The study of radical cations and transitions in dibromobiphenyl in solutions could provide insights into the photophysical properties of bromophenyl cyclohexanecarbonitriles and their derivatives (Pan, Shoute, & Phillips, 1998).

Electrochemical Studies

  • Reactivity of Electrogenerated Bromine: Electrochemical studies have shown the reactivity of electrogenerated bromine with cyclohexene, indicating potential pathways for bromination reactions involving 1-(4-Bromophenyl)cyclohexanecarbonitrile and its analogs (Allen et al., 2004).

properties

IUPAC Name

1-(4-bromophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKOWLQDAJQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclohexanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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